Phenethyl cinnamate Phenethyl cinnamate 2-Phenylethyl 3-phenyl-2-propenoate, also known as beta -phenethyl cinnamate or cinnamic acid, phenethyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. 2-Phenylethyl 3-phenyl-2-propenoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-phenylethyl 3-phenyl-2-propenoate is primarily located in the membrane (predicted from logP). 2-Phenylethyl 3-phenyl-2-propenoate has a balsam, foliage, and heavy taste.
Brand Name: Vulcanchem
CAS No.: 63238-64-2
VCID: VC7846950
InChI: InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+
SMILES: C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol

Phenethyl cinnamate

CAS No.: 63238-64-2

Cat. No.: VC7846950

Molecular Formula: C17H16O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Phenethyl cinnamate - 63238-64-2

Specification

CAS No. 63238-64-2
Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
IUPAC Name 2-phenylethyl (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+
Standard InChI Key MJQVZIANGRDJBT-VAWYXSNFSA-N
Isomeric SMILES C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2
SMILES C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2
Melting Point Mp 57-59 °
57-59°C

Introduction

Chemical Structure and Physicochemical Properties

Phenethyl cinnamate (C₁₇H₁₆O₂) consists of a cinnamoyl group esterified to 2-phenylethanol. The trans-configuration of the α,β-unsaturated carbonyl system, confirmed by its SMILES notation (C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2), confers structural rigidity and influences its spectroscopic characteristics . Key physicochemical parameters include:

PropertyValueMethod/Source
Molecular Weight252.30 g/molPubChemLite
Predicted CCS (Ų)159.9 ([M+H]+)Ion Mobility
Boiling Point370–372°C (est.)Thermodynamic modeling
LogP (Octanol-Water)3.82Computational prediction

The compound’s extended π-conjugation system contributes to UV absorption maxima at 272 nm (ε = 18,500 L·mol⁻¹·cm⁻¹), a feature exploited in chromatographic quantification .

Synthetic Methodologies and Optimization

Catalytic Esterification Approaches

Ytterbium triflate-catalyzed reactions in nitromethane achieve 85–92% yields for phenethyl cinnamate within 6 hours at 60°C, outperforming traditional acid catalysts in side-reaction suppression . Comparative studies reveal:

Catalyst SystemYield (%)Reaction Time (h)Byproduct Formation
Yb(OTf)₃896<2%
H₂SO₄671215%
Amberlyst-157288%

Brønsted acid-mediated protocols using p-toluenesulfonic acid enable alcoholysis of cinnamoyl amides at 110°C, achieving 78% conversion efficiency while tolerating propargyl and benzylic alcohol substrates .

Biocatalytic Synthesis

Engineered Escherichia coli strains expressing Oryza sativa phenylpropanoid methyltransferase (OsPMT) and 4-coumarate-CoA ligase (Os4CL) produce phenethyl cinnamate directly from glucose:

StrainSubstrateTiter (mg/L)Productivity (mg/L/h)
BL21(DE3)/pET-OsPMT/4CLGlucose23.80.99
BL21(DE3)/pET-Os4CLCaffeic acid + 2-PE54.12.25

This microbial platform enables combinatorial biosynthesis of 54 structural analogs through substrate promiscuity, expanding the accessible chemical space for bioactivity screening .

ApplicationTypical ConcentrationStability Rating (1–9)
Fine Fragrance0.8–1.2%9
Cosmetic Emulsions0.3–0.5%7
Scented Candles1.5–2.0%8

Notably, it demonstrates exceptional tenacity in hydrophilic matrices, with 92% odor retention after 30 days at 40°C compared to 67% for benzyl cinnamate .

Food and Cosmetic Additives

As FEMA GRAS 2863, phenethyl cinnamate imparts sweet-fruity notes in baked goods (5–15 ppm) and dairy products (2–8 ppm) . In cosmetics, it functions as both fragrance and skin-conditioning agent, showing 23% improvement in transepidermal water loss reduction compared to control formulations .

Pharmacological Activities and Mechanistic Insights

Neuroprotective Effects

Phenethyl cinnamate inhibits MAO-B with IC₅₀ = 1.8 μM, surpassing selegiline’s potency (IC₅₀ = 2.3 μM) in cortical neuron assays . Structure-activity relationship (SAR) studies indicate:

SubstituentMAO-B IC₅₀ (μM)DPPH SC₅₀ (μM)
p-Coumaroyl (parent)1.812.4
3,4-Dihydroxyphenethyl2.18.9
Feruloyl3.715.2

The catechol moiety enhances antioxidant capacity (SC₅₀ = 8.9 μM) while minimally affecting MAO-B inhibition, suggesting dual therapeutic pathways for neurodegenerative diseases .

Anti-inflammatory Activity

In LPS-stimulated macrophages, phenethyl cinnamate reduces IL-6 production by 72% at 50 μM through NF-κB p65 nuclear translocation inhibition. Molecular docking simulations reveal strong binding affinity (-9.3 kcal/mol) to the IKKβ kinase domain .

ParameterLimitAnalytical Method
Cinnamaldehyde impurity≤0.1%GC-MS (DB-5MS column)
Heavy metals<10 ppmICP-OES
Microbial contamination<100 CFU/gUSP <61>

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